molecular formula C15H19BrO B1665144 Aplysin CAS No. 6790-63-2

Aplysin

Cat. No. B1665144
CAS RN: 6790-63-2
M. Wt: 295.21 g/mol
InChI Key: AZMIIVUEOLBHBL-LKTVYLICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplysin is an antineoplastic agent. Aplysin has been shown to suppress breast cancer cell activity via inhibition of the PI3K/AKT/FOXO3a pathway. Aplysin has also been shown to protect hepatocytes against oxidative damage.

Scientific Research Applications

Aplysin and Pancreatic Health

Aplysin, a brominated sesquiterpene, demonstrates potential in addressing pancreatic necrosis in nonobese diabetic (NOD) mice. This compound helps in stabilizing intestinal barriers and regulating gut microbial composition. It has been found effective in alleviating spontaneous pancreatic necrosis in NOD mice, accompanied by improved intestinal mucosal barrier function and alterations in gut microbiota (Liu et al., 2020).

Aplysin in Breast Cancer Therapy

Research indicates that Aplysin can significantly suppress tumor growth in breast cancer. It achieves this by down-regulating the PI3K/AKT/FOXO3a signaling pathway, a crucial factor in breast cancer progression. This finding suggests Aplysin's potential as a chemoprevention agent for breast cancer patients (Zhang et al., 2017).

Aplysin for Liver Health

Aplysin shows significant protective effects against alcohol-induced liver injury. This protection is achieved through mechanisms such as alleviating oxidative damage and modulating the expression of endogenous apoptosis-related genes in rats (Ge et al., 2018). Additionally, Aplysin has demonstrated potency in improving intestinal permeability and mitigating intestinal flora disorder induced by excessive ethanol and iron (Ma et al., 2018).

Aplysin in Glioma Therapy

Aplysin has been found to enhance the sensitivity of glioma cells to temozolomide (TMZ), a therapeutic drug. This sensitization is achieved by increasing the expression of miR-181, a tumor suppressor, and is dependent on the MEK1 pathway in glioma cells (Gong et al., 2014).

Aplysin and Immunomodulation

Studies on hepatocarcinoma in mice suggest that Aplysin can inhibit tumor growth by suppressing matrix degradation and angiogenesis, and improving immune capacity (Qin, 2014). Furthermore, Aplysin has shown potential in sensitizing cancer cells to TRAIL (TNF-related apoptosis-inducing ligand) by suppressing the p38 MAPK/Survivin pathway, which could be beneficial in treating TRAIL-resistant cancers (Liu et al., 2014).

properties

CAS RN

6790-63-2

Product Name

Aplysin

Molecular Formula

C15H19BrO

Molecular Weight

295.21 g/mol

IUPAC Name

(3S,3aS,8bS)-7-bromo-3,3a,6,8b-tetramethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran

InChI

InChI=1S/C15H19BrO/c1-9-7-13-11(8-12(9)16)14(3)6-5-10(2)15(14,4)17-13/h7-8,10H,5-6H2,1-4H3/t10-,14-,15-/m0/s1

InChI Key

AZMIIVUEOLBHBL-LKTVYLICSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@]1(OC3=C2C=C(C(=C3)C)Br)C)C

SMILES

CC1CCC2(C1(OC3=C2C=C(C(=C3)C)Br)C)C

Canonical SMILES

CC1CCC2(C1(OC3=C2C=C(C(=C3)C)Br)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aplysin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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